molecular formula C15H13Cl2N3O B12789916 8,9-Dichloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-84-3

8,9-Dichloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12789916
CAS No.: 133626-84-3
M. Wt: 322.2 g/mol
InChI Key: SJNMBQBKAJVHAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dichloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves a multi-step process. One common method includes the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions . The reaction is carried out in a solvent such as DMF or CHCl3 at temperatures ranging from 80-90°C. The yields of this reaction are generally high, around 80-90%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

8,9-Dichloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove chlorine atoms or reduce other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8,9-Dichloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8,9-Dichloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as bromodomain-containing protein 4 (BRD4), by binding to their active sites . This inhibition can disrupt various cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Dichloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit BRD4 and other enzymes makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

133626-84-3

Molecular Formula

C15H13Cl2N3O

Molecular Weight

322.2 g/mol

IUPAC Name

8,9-dichloro-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C15H13Cl2N3O/c1-3-20-13-8-11(17)10(16)7-12(13)19(2)15(21)9-5-4-6-18-14(9)20/h4-8H,3H2,1-2H3

InChI Key

SJNMBQBKAJVHAR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=C(C=C2N(C(=O)C3=C1N=CC=C3)C)Cl)Cl

Origin of Product

United States

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